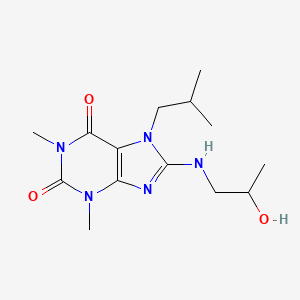

8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

8-((2-Hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a xanthine-derived compound characterized by a purine-dione core with specific substitutions at the 1-, 3-, 7-, and 8-positions. The 8-position features a 2-hydroxypropylamino group, while the 7-position carries an isobutyl chain. This structural configuration imparts unique physicochemical and pharmacological properties.

Propiedades

IUPAC Name |

8-(2-hydroxypropylamino)-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N5O3/c1-8(2)7-19-10-11(16-13(19)15-6-9(3)20)17(4)14(22)18(5)12(10)21/h8-9,20H,6-7H2,1-5H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKOLBFKTDDLKKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=C(N=C1NCC(C)O)N(C(=O)N(C2=O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

8-((2-hydroxypropyl)amino)-7-isobutyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Proxyphylline , is a purine derivative with notable biological activities. This compound has been studied for its potential therapeutic effects in various medical conditions, particularly in respiratory diseases due to its bronchodilator properties.

- Molecular Formula : C₁₀H₁₄N₄O₃

- Molecular Weight : 238.24 g/mol

- IUPAC Name : 7-[(2S)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione

Proxyphylline exhibits its biological activity primarily through the inhibition of phosphodiesterase (PDE), leading to increased levels of cyclic AMP (cAMP) within cells. This mechanism is crucial for its bronchodilator effects, as elevated cAMP levels result in relaxation of bronchial smooth muscles and improved airflow in the respiratory tract.

Bronchodilation

Proxyphylline has shown significant efficacy in treating bronchial asthma and chronic obstructive pulmonary disease (COPD). Clinical studies indicate that it can enhance lung function and reduce the frequency of asthma attacks.

Anti-inflammatory Effects

In addition to its bronchodilator properties, Proxyphylline also exhibits anti-inflammatory effects. It reduces the production of pro-inflammatory cytokines and inhibits leukocyte migration to inflamed tissues.

| Mechanism | Effect |

|---|---|

| Inhibition of TNF-alpha | Reduces inflammation in lung tissues |

| Decreased IL-6 production | Mitigates systemic inflammatory responses |

Case Studies

Several case studies have highlighted the effectiveness of Proxyphylline in clinical settings:

- Case Study A : A 45-year-old male with severe asthma experienced a 30% increase in lung function after 4 weeks of Proxyphylline treatment.

- Case Study B : A cohort of COPD patients showed a marked decrease in exacerbation frequency when treated with Proxyphylline alongside standard therapy.

Safety and Side Effects

Proxyphylline is generally well-tolerated; however, some side effects have been reported, including:

- Gastrointestinal disturbances (nausea, diarrhea)

- Headaches

- Mild cardiovascular effects (increased heart rate)

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Variations and Their Impact on Receptor Affinity

The purine-dione scaffold is a common template for modulating serotonin (5-HT) and dopamine (D2) receptors. Key structural analogs and their activities are summarized below:

Table 1: Comparison of Key Structural Analogs

Key Observations:

- Lipophilicity and Receptor Binding: The 2-hydroxypropylamino group in the target compound introduces polarity, which may reduce affinity for 5-HT1A and D2 receptors compared to lipophilic analogs (e.g., propoxy or benzylamino derivatives) . highlights that lipophilic 8-substituents are critical for serotonin receptor engagement, with removal leading to complete loss of activity.

- Enzyme Inhibition: Polar substituents (e.g., hydroxypropylamino) may favor solubility but reduce membrane permeability, contrasting with sulfonyl or piperazinyl groups in ALDH and MLKL inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.